molecular formula C12H11ClN2O B042322 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate CAS No. 149022-16-2

1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate

Cat. No.: B042322
CAS No.: 149022-16-2
M. Wt: 234.68 g/mol
InChI Key: RBOUBJPHXSVUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Harmol hydrochloride dihydrate, also known as 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate or Harmol hydrochloride 2-hydrate, is a novel alkaloid salt of the natural β-carboline harmol . This compound has been found to have significant effects on various biological processes, including autophagy and apoptosis .

Target of Action

The primary target of Harmol hydrochloride dihydrate is the haspin kinase . This compound has been shown to inhibit haspin kinase , which plays a crucial role in cell division and can be a potential target for cancer therapy.

Mode of Action

Harmol hydrochloride dihydrate interacts with its targets, leading to the induction of autophagy . Autophagy is a cellular process that breaks down and recycles cellular components, and its induction can lead to the degradation of certain proteins. In the case of Harmol hydrochloride dihydrate, it promotes the degradation of α-Syn protein by the Atg5/Atg12-dependent pathway .

Biochemical Pathways

The compound affects the autophagy pathway . It increases the number of autophagosomes in neuro cells, most of which are colocalized with lysosomes . This suggests that Harmol hydrochloride dihydrate promotes the fusion of autophagosomes and lysosomes, a critical step in the autophagy pathway.

Pharmacokinetics

Given its ability to induce autophagy in neuro cells , it can be inferred that it has good bioavailability and can cross the blood-brain barrier.

Result of Action

The result of Harmol hydrochloride dihydrate’s action is the induction of autophagy and subsequent apoptosis in cells . It increases the expression level of LC3-II, a marker of autophagy, and decreases the expression level of α-Syn, a protein implicated in neurodegenerative diseases . This suggests that Harmol hydrochloride dihydrate could potentially be used to treat diseases characterized by the accumulation of α-Syn, such as Parkinson’s disease.

Biochemical Analysis

Biochemical Properties

Harmol hydrochloride dihydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce autophagy in neuro cells and promote the degradation of α-Syn by Atg5/Atg12-dependent pathway .

Cellular Effects

Harmol hydrochloride dihydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce autophagy in neuro cells .

Molecular Mechanism

The molecular mechanism of action of Harmol hydrochloride dihydrate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to promote the degradation of α-Syn protein to protect neuro cells by inducing autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Harmol hydrochloride dihydrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Harmol hydrochloride dihydrate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Harmol hydrochloride dihydrate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Harmol hydrochloride dihydrate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Harmol hydrochloride dihydrate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmol hydrochloride is synthesized from harmol, a β-carboline alkaloid. The synthesis involves the reaction of harmol with hydrochloric acid to form harmol hydrochloride. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: Industrial production of harmol hydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the extraction of harmol from Peganum harmala L. seeds, followed by its conversion to harmol hydrochloride through reaction with hydrochloric acid. The product is then purified and crystallized to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Harmol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of harmol hydrochloride can lead to the formation of harmine, while reduction can yield harmalol .

Properties

IUPAC Name

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOUBJPHXSVUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

487-03-6 (Parent)
Record name Harmol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80933529
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40580-83-4, 149022-16-2
Record name Harmol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Harmol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-β-carbolin-7-ol hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HARMOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Reactant of Route 2
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Reactant of Route 3
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Reactant of Route 4
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Reactant of Route 5
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Reactant of Route 6
1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate
Customer
Q & A

Q1: How does Harmol hydrochloride dihydrate induce autophagy in neuro cells?

A1: The research paper demonstrates that Harmol hydrochloride dihydrate treatment leads to a significant increase in GFP-LC3 puncta formation in treated cells compared to control groups []. This increase in GFP-LC3 puncta, a marker of autophagosomes, suggests that the compound induces autophagy. Additionally, the study shows colocalization of autophagosomes with lysosomes, further supporting the activation of the autophagy pathway.

Q2: What is the significance of Harmol hydrochloride dihydrate's effect on α-Synuclein (α-Syn)?

A2: The research indicates that Harmol hydrochloride dihydrate treatment significantly reduces α-Syn protein levels in treated cells []. This reduction, alongside the observed increase in autophagy markers, suggests that Harmol hydrochloride dihydrate promotes the degradation of α-Syn through autophagy. This finding is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where α-Syn accumulation plays a crucial role.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.